
Capixyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capixyl is a patented active complex that combines a biomimetic peptide with a red clover flower extract rich in biochanin A. This compound is primarily used in hair care products to promote hair growth and reduce hair loss. The biomimetic peptide in this compound stimulates tissue remodeling, while the red clover extract provides anti-inflammatory properties and inhibits 5-α-reductase activity .
Preparation Methods
Capixyl is synthesized by combining a biomimetic peptide, specifically acetyl tetrapeptide-3, with red clover flower extract. The red clover extract is rich in biochanin A, a powerful flavonoid. The synthesis involves the extraction of biochanin A from red clover flowers, followed by its combination with acetyl tetrapeptide-3 under controlled conditions. Industrial production methods ensure the stability and efficacy of the compound by maintaining optimal pH and temperature conditions during formulation .
Chemical Reactions Analysis
Capixyl undergoes several chemical reactions, primarily involving its active components:
Oxidation: Biochanin A, a component of red clover extract, can undergo oxidation reactions, which may affect its antioxidant properties.
Reduction: The peptide component, acetyl tetrapeptide-3, can participate in reduction reactions, influencing its stability and activity.
Substitution: Both components can undergo substitution reactions, particularly in the presence of specific reagents, altering their chemical structure and efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Capixyl has a wide range of scientific research applications, including:
Chemistry: Studying the interactions between biomimetic peptides and plant extracts.
Biology: Investigating the effects of this compound on cellular processes, such as collagen synthesis and inflammation reduction.
Medicine: Exploring its potential in treating hair loss conditions like androgenetic alopecia.
Industry: Utilizing this compound in the formulation of hair care products, including shampoos, conditioners, and serums
Mechanism of Action
Capixyl exerts its effects through a dual-action mechanism:
Comparison with Similar Compounds
Capixyl is often compared with other hair growth compounds such as Redensyl and Procapil. While all three compounds aim to promote hair growth and reduce hair loss, they differ in their composition and mechanisms:
Redensyl: Contains dihydroquercetin-glucoside and epigallocatechin gallate-glucoside, focusing on stem cell activation and hair follicle regeneration.
Procapil: Combines oleanolic acid, apigenin, and biotinyl-GHK, targeting DHT reduction and improving scalp microcirculation.
This compound’s uniqueness lies in its combination of a biomimetic peptide and red clover extract, providing a multifaceted approach to hair and scalp health .
Properties
IUPAC Name |
2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJOMESUBQAYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N9O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)
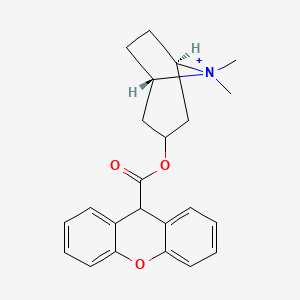
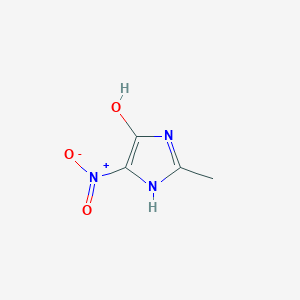
![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)
![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
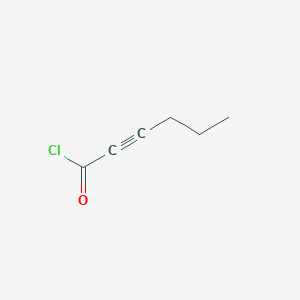
![(S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane](/img/structure/B12816705.png)
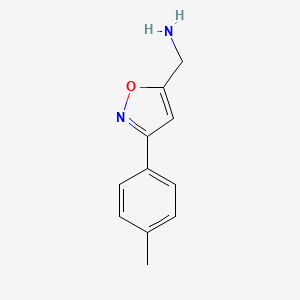
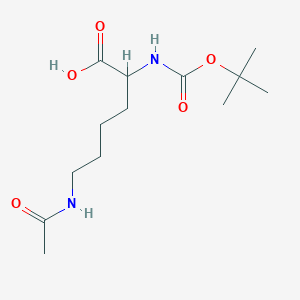
![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
